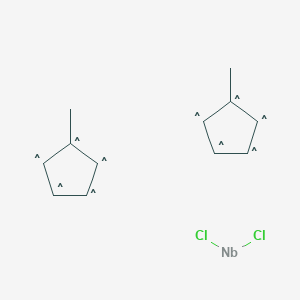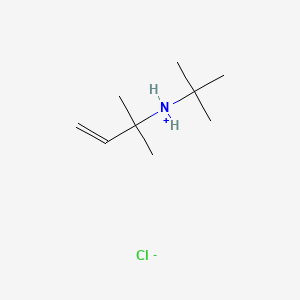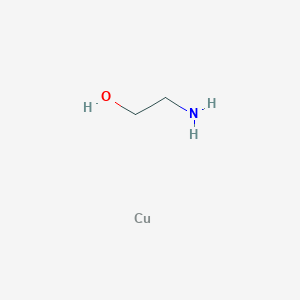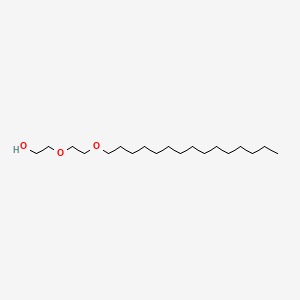
Diisobutyl 3,3'-thiodipropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutyl 3,3’-thiodipropionate is an organic compound that belongs to the class of thiodipropionic acid esters. It is known for its antioxidant properties and is widely used in various industrial applications to prevent the oxidative degradation of materials. The compound has the molecular formula C14H26O4S and a molecular weight of 290.42 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diisobutyl 3,3’-thiodipropionate can be synthesized through the esterification of thiodipropionic acid with isobutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of diisobutyl 3,3’-thiodipropionate involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the efficient production of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Diisobutyl 3,3’-thiodipropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding alcohols and thiodipropionic acid.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Isobutanol and thiodipropionic acid.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diisobutyl 3,3’-thiodipropionate has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in drug formulations to enhance the stability of active pharmaceutical ingredients.
Industry: Employed as a stabilizer in various industrial products, including plastics, rubbers, and lubricants.
Mécanisme D'action
The antioxidant properties of diisobutyl 3,3’-thiodipropionate are attributed to its ability to scavenge free radicals and inhibit oxidative chain reactions. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and preventing the propagation of oxidative damage. The presence of the thioether group in its structure enhances its antioxidant activity by providing additional sites for radical quenching.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Didodecyl 3,3’-thiodipropionate
- Dicetyl thiodipropionate
- Dimyristyl thiodipropionate
- Distearyl thiodipropionate
- Ditridecyl thiodipropionate
Uniqueness
Diisobutyl 3,3’-thiodipropionate is unique among its analogs due to its specific ester groups, which confer distinct physical and chemical properties. Its relatively low molecular weight and specific structural features make it particularly effective as an antioxidant in certain applications where other thiodipropionic acid esters may not perform as well.
Propriétés
Numéro CAS |
22695-02-9 |
|---|---|
Formule moléculaire |
C14H26O4S |
Poids moléculaire |
290.42 g/mol |
Nom IUPAC |
2-methylpropyl 3-[3-(2-methylpropoxy)-3-oxopropyl]sulfanylpropanoate |
InChI |
InChI=1S/C14H26O4S/c1-11(2)9-17-13(15)5-7-19-8-6-14(16)18-10-12(3)4/h11-12H,5-10H2,1-4H3 |
Clé InChI |
IVXXVLUDEOIOKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC(=O)CCSCCC(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)
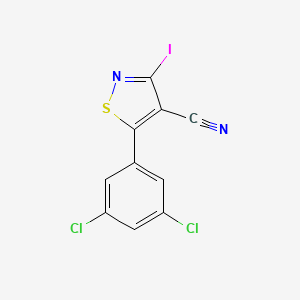
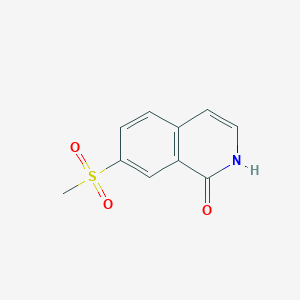


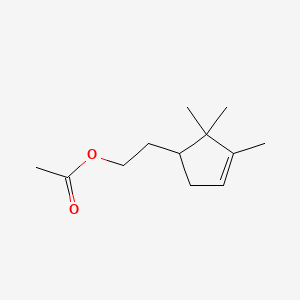
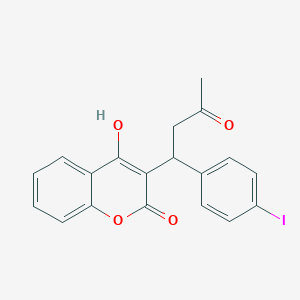
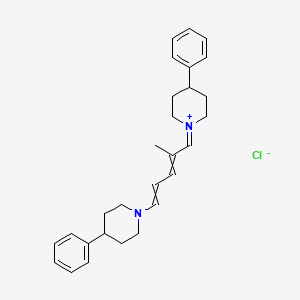
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
